molecular formula C4H8O<br>CH2=CHOCH2CH3<br>C4H8O B3422304 Ethyl vinyl ether CAS No. 25104-37-4

Ethyl vinyl ether

Cat. No.: B3422304
CAS No.: 25104-37-4
M. Wt: 72.11 g/mol
InChI Key: FJKIXWOMBXYWOQ-UHFFFAOYSA-N
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Description

Ethyl vinyl ether is an organic compound with the chemical formula CH₃CH₂OCH=CH₂. It is the simplest enol ether that is liquid at room temperature. This compound is used as a synthetic building block and a monomer in various chemical reactions . It is a colorless liquid with a boiling point of 33°C and a density of 0.7589 g/mL .

Mechanism of Action

Target of Action

Ethyl vinyl ether (EVE) is a synthetic building block and a monomer . It is primarily used in the synthesis of polyvinyl ethers and other organic compounds . The primary targets of EVE are the molecules it reacts with in various organic synthesis reactions .

Mode of Action

EVE is highly reactive due to the alkene portion of its molecule . It can undergo polymerization, typically initiated with Lewis acids such as boron trifluoride . With catalytic amounts of acids, EVE adds to alcohols to give the mixed acetal . This alcohol protection reaction is akin to the behavior of dihydropyran . EVE also participates in inverse demand [4+2] cycloaddition reactions . Deprotonation with butyl lithium gives the acetyl anion equivalent .

Biochemical Pathways

EVE is involved in various organic synthesis reactions. For instance, it is used in the synthesis of glutaraldehyde . .

Pharmacokinetics

It is known that eve is a low-boiling liquid (33°c) and has a flash point below -50°f . This suggests that it could potentially be rapidly absorbed and distributed in the body if ingested or inhaled, although further studies would be needed to confirm this.

Result of Action

The primary result of EVE’s action is the formation of new organic compounds through various synthesis reactions . For example, it can react with alcohols to form mixed acetals , or with butyl lithium to form the acetyl anion equivalent .

Action Environment

EVE is a colorless liquid that is less dense than water . It is only slightly soluble in water . The vapor of EVE and air can form an explosive mixture . It is easy to burn and explode in case of open flame and high heat . Therefore, the action, efficacy, and stability of EVE can be significantly influenced by environmental factors such as temperature, presence of other chemicals, and exposure to light or heat .

Chemical Reactions Analysis

Properties

IUPAC Name

ethenoxyethane
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InChI

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3
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InChI Key

FJKIXWOMBXYWOQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC=C
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Molecular Formula

C4H8O, Array
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Related CAS

25104-37-4
Record name Poly(ethyl vinyl ether)
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DSSTOX Substance ID

DTXSID3029609
Record name [(Ethenyl)oxy]ethane
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Molecular Weight

72.11 g/mol
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Physical Description

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C
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Flash Point

less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/
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Solubility

In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)
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Density

0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56
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Color/Form

Colorless liquid, Ether-like odor

CAS No.

109-92-2, 25104-37-4
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Melting Point

-175 °F (USCG, 1999), -115.8 °C, -115 °C
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Synthesis routes and methods I

Procedure details

To a solution of poly(p-hydroxystyrene) (4.0 g) obtained in above (2) and ethyl vinyl ether (1.5 g) in a mixed solvent (35 ml) of pyridine and 1,4-dioxane, a catalytic amount of p-toluenesulfonic acid was added and reacted with stirring at room temperature for 24 hours. The reaction mixture was poured into H2O (1 liter) and a white solid was precipitated. The polymer was filtered, washed with H2O and dried under reduced pressure to afford 5.0 g of the desired product as a white powder having Mw 10000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit and p-hydroxystyrene unit in a molar ratio of ca. 1:1 based on 1HNMR.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of poly(p-hydroxystyrene) (4.0 g) obtained in Synthesis Example 3, (2) and ethyl vinyl ether (1.5 g) in acetone, a catalytic amount of pyridinium p-toluenesulfonate was added, and reacted with stirring at room temperature for 12 hours. The reaction mixture was poured into H2O (1 liter) and was precipitated. The precipitate was filtered, washed with H2O and dried under reduced pressure to give 3.9 g of the desired product as a white powder having Mw 10000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit and p-hydroxystyrene unit in a molar ratio of ca. 35:65 based on 1HNMR.
Name
Quantity
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Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of poly(p-tert-butoxystyrene/p-methylstyrene) (70 g) obtained in above (1) and conc. hydrochloric acid (100 ml) in 1,4-dioxane was reacted for 4 hours at 70°-80° C. with stirring. After cooling, the reaction mixture was poured into H2O (5 l) and the polymer was precipitated. The polymer was filtered, washed with H2O and dried under reduced pressure to give 47.6 g of poly(p-hydroxystyrene/p-methylstyrene) as white powder. The polymer was found to have p-hydroxystyrene unit and p-methylstyrene unit in a molar ratio of ca. 95:5 based on 1HNMR. (3) To a solution of poly(p-hydroxystyrene/p-methylstyrene) (15.0 g) obtained in above (2) and ethyl vinyl ether (3.5 g) in 1,4-dioxane (150 ml), a catalytic amount of pyridinium p-toluenesulfonate was added and reacted with stirring at room temperature for 24 hours. The reaction mixture was poured into H2O (5 l) and the polymer was precipitated. The precipitate was filtered, washed with H2O and dried under reduced pressure to afford 11.5 g of poly[p-(1-ethoxyethoxy)styrene/p-hydroxystyrene/p-methylstyrene] as white powder having Mw 20000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit, p-hydroxystyrene unit and p-methylstyrene unit in a molar ratio of ca. 35:60:5 based on 1HNMR.
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 150 ml of 1,4-dioxane were dissolved 15 g of poly(p-hydroxystyrene/isobornyl acrylate) obtained in the above (2) and 6 g of ethyl vinyl ether and 3.2 g of 3,4-dihydro-2H-pyrane and a catalytic amount of pyridinium p-toluenesulfonate was further added thereto, followed by conducting a reaction at room temperature for 24 hours with agitation. After the reaction, the reaction solution was poured into 2000 ml of ion-exchanged water to precipitate out. Crystal was recovered by filtration, washed with water and dried under reduced pressure to give 14.7 g of poly(p-tetrahydropyranyloxystyrene/p-1-methoxyethoxystyrene/isobornyl acrylate) as white powdery crystal. A ratio of p-tetrahydropyranyloxystyrene unit, p-1 -methoxyethoxystyrene unit and isobornyl acrylate unit of the obtained polymer was found about 20:50:30 by 1HNMR measurement, and a weight-average molecular weight of the polymer was about 57000 by GPC measurement using polystyrene as a standard.
Name
p-hydroxystyrene isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl vinyl ether
Reactant of Route 2
Ethyl vinyl ether
Reactant of Route 3
Ethyl vinyl ether
Reactant of Route 4
Ethyl vinyl ether
Reactant of Route 5
Ethyl vinyl ether
Reactant of Route 6
Reactant of Route 6
Ethyl vinyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.